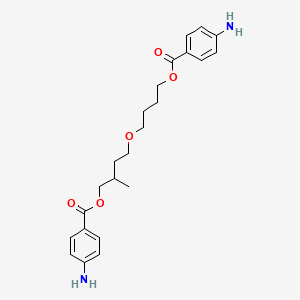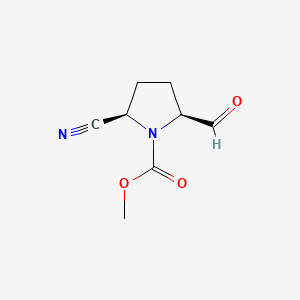
Benzoic acid,3-(2-phenylethyl)-,methyl ester
Übersicht
Beschreibung
Benzoic acid,3-(2-phenylethyl)-,methyl ester, also known as methyl 3-phenylpropyl benzoate, is an organic compound with the molecular formula C16H16O2. It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group attached to the benzoic acid moiety. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid,3-(2-phenylethyl)-,methyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-phenylpropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-phenylpropyl alcohol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid,3-(2-phenylethyl)-,methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-phenylpropyl alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and 3-phenylpropyl alcohol.
Reduction: 3-phenylpropyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzoic acid,3-(2-phenylethyl)-,methyl ester has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry for its aromatic properties.
Wirkmechanismus
The mechanism of action of benzoic acid,3-(2-phenylethyl)-,methyl ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes, enzymes, or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, phenethyl ester: Similar structure but with a phenethyl group instead of a 3-phenylpropyl group.
Acetic acid, 2-phenylethyl ester: Contains an acetic acid moiety instead of benzoic acid.
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Contains a hydroxyl group on the benzoic acid moiety.
Uniqueness
Benzoic acid,3-(2-phenylethyl)-,methyl ester is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid. This structural difference can influence its reactivity, solubility, and applications in various fields.
Eigenschaften
IUPAC Name |
methyl 3-(2-phenylethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXYPQDVOVOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopentanol, 2-methyl-4-[(methylthio)methyl]-, (1-alpha-,2-ba-,4-ba-)- (9CI)](/img/new.no-structure.jpg)


![4-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine](/img/structure/B573555.png)
![(4S,8AS)-1-Oxooctahydropyrrolo[1,2-A]pyrazine-4-carboxylic acid](/img/structure/B573556.png)

![(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B573563.png)




